molecular formula C11H12ClN3O B7759614 1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone CAS No. 1049722-90-8

1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone

Cat. No.: B7759614
CAS No.: 1049722-90-8
M. Wt: 237.68 g/mol
InChI Key: ZFSKFHISGUHRNA-UHFFFAOYSA-N
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Description

1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a p-tolyl group (a benzene ring with a methyl group) attached to the triazole ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone can be synthesized through several methods. One common approach involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave-assisted synthesis to achieve higher yields in shorter reaction times. This method utilizes copper(I) iodide as a catalyst and microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-[1,2,4]triazol-1-yl-ethanone
  • 1-(4-Methylphenyl)-2-[1,2,3]triazol-1-yl-ethanone
  • 1-(4-Chlorophenyl)-2-[1,2,4]triazol-1-yl-ethanone

Uniqueness

1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone is unique due to the presence of the p-tolyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other triazole derivatives and contributes to its diverse applications in various fields .

Properties

IUPAC Name

1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c1-9-2-4-10(5-3-9)11(15)6-14-8-12-7-13-14;/h2-5,7-8H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKFHISGUHRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1049722-90-8
Record name Ethanone, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049722-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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